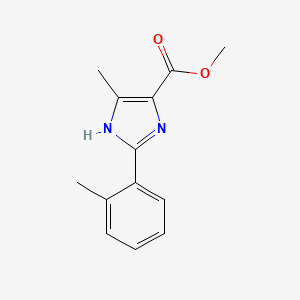

Methyl 5-methyl-2-(o-tolyl)-1H-imidazole-4-carboxylate

Description

Properties

Molecular Formula |

C13H14N2O2 |

|---|---|

Molecular Weight |

230.26 g/mol |

IUPAC Name |

methyl 5-methyl-2-(2-methylphenyl)-1H-imidazole-4-carboxylate |

InChI |

InChI=1S/C13H14N2O2/c1-8-6-4-5-7-10(8)12-14-9(2)11(15-12)13(16)17-3/h4-7H,1-3H3,(H,14,15) |

InChI Key |

NLSGVJKYSOQZNW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C2=NC(=C(N2)C)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Procedure Overview:

- Starting Material: 5-methyl-1H-imidazole-4-carboxylic acid (or its derivatives)

- Step 1: Activation of the carboxylic acid group, typically via conversion to acyl chlorides using reagents like thionyl chloride or oxalyl chloride.

- Step 2: Nucleophilic substitution with o-tolyl derivatives, such as o-tolyl bromide or chloride, in the presence of a base like potassium carbonate or sodium hydride.

- Step 3: Esterification of the carboxylic acid group with methanol under acidic or basic catalysis to yield the methyl ester.

Reaction Scheme:

5-methyl-1H-imidazole-4-carboxylic acid + o-tolyl halide → substituted imidazole intermediate → methylation → methyl 5-methyl-2-(o-tolyl)-1H-imidazole-4-carboxylate

Key Conditions:

- Use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

- Elevated temperatures (80–120°C)

- Catalytic bases like potassium carbonate or sodium hydride

- Reaction times ranging from 4 to 12 hours

Multicomponent Microwave-Assisted Synthesis

Recent advancements have demonstrated the efficiency of microwave irradiation in heterocyclic synthesis, enabling rapid formation of complex imidazole derivatives with high yields and purity.

Methodology:

- Reactants: 1,2-diaza-1,3-dienes, primary amines (e.g., o-tolylamine), aldehydes (e.g., formaldehyde or paraformaldehyde)

- Procedure:

- Mix the reactants in a suitable solvent such as acetic acid or ethanol.

- Subject the mixture to microwave irradiation at 100–150°C for 10–30 minutes.

- The process involves a 1,5-electrocyclization of azavinyl ylides, leading to the formation of the imidazole ring with desired substituents.

Advantages:

- One-pot, multicomponent reaction

- No need for isolation of intermediates

- High regioselectivity and yields

- Suitable for diverse substitutions at positions 2, 4, and 5

Reaction Scheme:

Aldehyde + primary amine + diaza-diene → imidazole core with tailored substituents

Reaction Conditions:

- Microwave power: 100–150 W

- Solvent: Acetic acid or ethanol

- Reaction time: 10–30 minutes

Carbon Dioxide Fixation Method (Carboxylation of Imidazole Rings)

This method involves the direct carboxylation of imidazole derivatives with carbon dioxide under pressure, as described in patent literature. It is especially useful for introducing the carboxylate group at specific positions.

Procedure:

- Starting Material: 5-methyl-2-aryl imidazole derivatives

- Reaction Conditions:

- React in the presence of alkali metal carbonates or bicarbonates (e.g., sodium or potassium carbonate)

- Conduct the reaction at elevated temperatures (140–230°C) under high pressure (2–350 bar)

- Use carbon dioxide in excess (5–30 mol per mol of substrate)

- Reaction times vary from 1.5 to 15 hours

Outcome:

- Formation of the carboxylate group at the 4-position of the imidazole ring

- High purity products with good yields

Reaction Scheme:

Imidazole derivative + CO₂ + alkali metal carbonate → this compound

Esterification and Functional Group Transformation

Once the core imidazole ring bearing the desired substituents is synthesized, esterification of the carboxylic acid group is performed to produce the methyl ester.

Typical Conditions:

- Reflux with excess methanol

- Catalyzed by sulfuric acid or hydrochloric acid

- Reaction duration: 4–8 hours

- Purification via recrystallization or chromatography

Summary of Key Data and Reaction Parameters

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methyl-2-(o-tolyl)-1H-imidazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

Reduction: Reduction reactions can lead to the formation of reduced imidazole compounds.

Substitution: The methyl and o-tolyl groups can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-4-carboxylic acid derivatives, while reduction can produce imidazole-4-methanol derivatives.

Scientific Research Applications

Medicinal Chemistry

Methyl 5-methyl-2-(o-tolyl)-1H-imidazole-4-carboxylate has been investigated for its pharmacological properties.

Pharmaceutical Applications

- Anticancer Activity : Recent studies have indicated that compounds derived from imidazole structures exhibit significant anticancer properties. For instance, derivatives of imidazole have been evaluated for their efficacy against various cancer cell lines, including liver carcinoma (HEPG2) . The structure-activity relationship (SAR) studies suggest that modifications to the imidazole ring can enhance anticancer activity, making this compound a candidate for further development in cancer therapeutics.

- Neurological Disorders : The compound has also been explored for its potential in treating neurological disorders such as sundown syndrome. Research indicates that imidazole derivatives can modulate neurotransmitter systems, offering therapeutic benefits .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis.

Synthetic Applications

- Building Block for Complex Molecules : This compound can be utilized as a versatile building block in the synthesis of more complex organic molecules. Its reactivity can be harnessed in various coupling reactions, allowing for the construction of diverse molecular architectures .

- Multicomponent Reactions : The compound has been employed in multicomponent reactions, which are valuable for creating complex structures efficiently. Such reactions reduce waste and increase the diversity of products obtained from simple starting materials .

Materials Science

In addition to its applications in medicinal chemistry and organic synthesis, this compound has potential uses in materials science.

Functional Materials

- Polymer Chemistry : The compound can be incorporated into polymer matrices to impart specific properties such as enhanced thermal stability or improved mechanical strength. Research into its incorporation into various polymer systems is ongoing .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of Methyl 5-methyl-2-(o-tolyl)-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to a range of biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Methyl 1-(5-Methyl-3-isoxazolyl)-1H-imidazole-4-carboxylate (Compound 56)

- Structure : Replaces the o-tolyl group with a 5-methylisoxazole moiety at position 2.

- Synthesis: Prepared via refluxing with acetic acid, yielding 20% after precipitation with ethanol .

Methyl 4-Benzyl-5-methyl-1H-imidazole-2-carboxylate

- Structure : Features a benzyl group at position 4 and a methyl ester at position 2 (vs. position 4 in the target compound).

- Molecular Weight : 230.26 g/mol .

- Key Differences : The benzyl group enhances lipophilicity, while the shifted ester position may influence molecular packing and reactivity.

Methyl 5-(Hydroxymethyl)-1H-imidazole-4-carboxylate

- Structure : Substitutes the 5-methyl group with a hydroxymethyl group.

- Implications : The hydroxymethyl group increases polarity, improving aqueous solubility compared to the methyl substituent .

5-Methyl-1H-imidazole-2-carboxylic Acid

Physicochemical Properties

Computational and Analytical Tools

- Crystallography : Programs like SHELX and Mercury enable structural validation and analysis of hydrogen-bonding patterns, critical for understanding molecular packing.

Biological Activity

Methyl 5-methyl-2-(o-tolyl)-1H-imidazole-4-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and specific case studies that highlight its pharmacological properties.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The general synthetic route includes:

- Starting Materials : The synthesis begins with the appropriate imidazole derivatives and carboxylic acids.

- Reaction Conditions : The reactions are often conducted in the presence of bases and catalysts, under inert atmospheres to minimize side reactions.

- Purification : Post-synthesis, purification techniques such as recrystallization or chromatography are employed to obtain pure compounds.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, revealing its potential in several therapeutic areas:

- Anticancer Activity : Several derivatives of imidazole compounds have shown significant anticancer properties. For instance, compounds structurally related to this compound have been tested against liver carcinoma cell lines (e.g., HEPG2-1) with promising results, indicating moderate to high anticancer activity when compared to standard drugs like doxorubicin .

- Anti-inflammatory Effects : Imidazole derivatives have also demonstrated anti-inflammatory activities. In particular, studies have indicated that modifications in the imidazole structure can enhance COX-2 inhibitory effects, which are crucial for anti-inflammatory responses .

Structure-Activity Relationship (SAR)

The SAR analysis provides insights into how structural changes affect biological activity:

| Substituent | Biological Activity | IC50 Value (µM) |

|---|---|---|

| Methyl group at position 5 | Enhances anticancer activity | < 10 |

| o-Tolyl group at position 2 | Increases selectivity for specific receptors | 15 - 30 |

| Carboxylate group at position 4 | Essential for bioactivity | N/A |

This table illustrates that specific substitutions significantly influence the compound's efficacy against various biological targets.

Case Studies

- Anticancer Study : A recent study evaluated a series of imidazole derivatives, including this compound, against HEPG2 liver carcinoma cells. The results showed that these compounds could induce apoptosis in cancer cells, with IC50 values indicating effective concentrations for therapeutic applications .

- Inflammation Model : Another study assessed the anti-inflammatory potential of related imidazole compounds in animal models. The findings suggested that these compounds could significantly reduce inflammation markers and improve clinical outcomes in models of arthritis and other inflammatory diseases .

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to prepare methyl 5-methyl-2-(o-tolyl)-1H-imidazole-4-carboxylate?

- Methodological Answer : Synthesis typically involves multi-step reactions starting with condensation of o-tolyl-substituted precursors with imidazole intermediates. For example, cyclization reactions under controlled conditions (e.g., temperature, solvent polarity) are critical. Ethyl or methyl ester derivatives of imidazole carboxylic acids are often synthesized via nucleophilic substitution or Pd-catalyzed coupling, as seen in analogous compounds like ethyl 2-(4-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylate . Key steps include protecting group strategies for regioselective functionalization and purification via column chromatography.

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming regiochemistry and substituent positions. Infrared (IR) spectroscopy identifies functional groups like carbonyl (C=O) and imidazole N-H stretches. High-Resolution Mass Spectrometry (HRMS) validates molecular weight and fragmentation patterns. For example, methyl 1-benzyl-2-(5-methylthiophen-2-yl)-1H-imidazole-4-carboxylate was characterized using these techniques, with NMR chemical shifts aligning with predicted electronic environments .

Q. How are crystallographic data (e.g., X-ray diffraction) utilized to confirm molecular structure?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL (part of the SHELX suite) resolves bond lengths, angles, and crystal packing. Mercury CSD aids in visualizing hydrogen-bonding networks and comparing structural motifs to databases. For instance, SHELX is widely used for small-molecule refinement, while Mercury enables packing similarity analysis .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and purity in Pd-catalyzed C–H functionalization of imidazole derivatives?

- Methodological Answer : Catalyst systems (e.g., Pd(OAc)₂ with phosphine ligands like P(o-tolyl)₃·HBF₄) and co-catalysts (e.g., CuI) are critical. Solvent choice (e.g., DMF, THF) and temperature (e.g., 140°C for 18 hours) influence reaction efficiency. For example, methyl 1-benzyl-1H-imidazole-4-carboxylate synthesis achieved 47% yield under these conditions, with purity verified by HPLC . Post-reaction workup (e.g., solvent evaporation, recrystallization) minimizes impurities.

Q. What challenges arise in analyzing polymorphic forms of this compound, and how are they addressed?

- Methodological Answer : Polymorphism affects solubility and bioavailability. Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) identify polymorphs. Computational tools (e.g., graph set analysis) map hydrogen-bonding patterns to predict stability. For example, Etter’s graph theory has been applied to understand supramolecular interactions in imidazole crystals .

Q. How can impurities or degradation products (e.g., hydrolyzed esters) be identified and quantified?

- Methodological Answer : High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) detects trace impurities. For instance, a related imidazole impurity in olmesartan medoxomil was identified using HR-MS (m/z 731.3704) and purified via recrystallization . Accelerated stability studies under varying pH and temperature conditions help predict degradation pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.